4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine
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Overview
Description
4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various tetrahydropyridine derivatives .
Scientific Research Applications
4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential as a neuroprotective agent and its role in neurodegenerative diseases like Parkinson’s disease.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. In the context of neuropharmacology, the compound is metabolized to form active metabolites that can cross the blood-brain barrier. These metabolites interact with dopaminergic neurons, leading to neuroprotective or neurotoxic effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different pharmacological properties.
Uniqueness
4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine is unique due to its dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C7H14NOP |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-dimethylphosphoryl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H14NOP/c1-10(2,9)7-3-5-8-6-4-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
GIWKSRPGJFXSPO-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CCNCC1 |
Origin of Product |
United States |
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